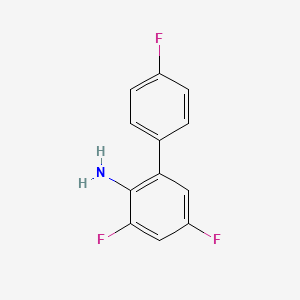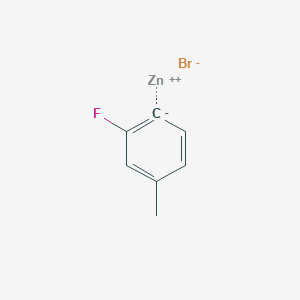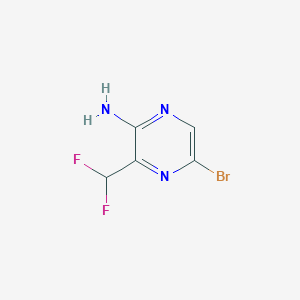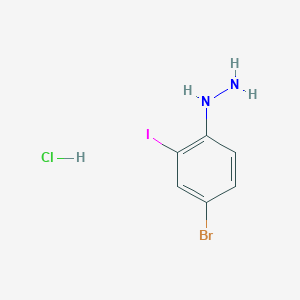![molecular formula C10H15N3O6 B12064092 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)
5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminométhyl)-1-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidine-2,4-dione est un composé organique complexe qui suscite un intérêt important dans divers domaines scientifiques. Ce composé présente un cycle pyrimidinique substitué par un groupe aminométhyle et un fragment glucidique, ce qui le rend structurellement unique et fonctionnellement polyvalent.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-(Aminométhyl)-1-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidine-2,4-dione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau pyrimidinique, suivie de l'introduction du groupe aminométhyle et du fragment glucidique. Les étapes clés incluent:
Formation du noyau pyrimidinique : Ceci peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe aminométhyle : Cette étape implique souvent l'utilisation d'agents aminométhylant tels que le formaldéhyde et l'ammoniac ou les amines.
Attachement du fragment glucidique : Le fragment glucidique peut être introduit par des réactions de glycosylation, généralement en utilisant des dérivés de sucres protégés et des catalyseurs appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des méthodes de synthèse en laboratoire, en mettant l'accent sur la scalabilité, le rendement et la rentabilité. Des techniques telles que la chimie en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
5-(Aminométhyl)-1-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidine-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle du fragment glucidique peuvent être oxydés pour former les cétones ou les aldéhydes correspondants.
Réduction : Le composé peut être réduit pour modifier le cycle pyrimidinique ou le fragment glucidique.
Réactifs et conditions courantes
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone ou du borohydrure de sodium.
Substitution : Nucléophiles tels que les halogénures ou les amines en conditions basiques.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, augmentant la polyvalence du composé.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes. Sa structure unique permet l'exploration de nouvelles voies de synthèse et le développement de nouveaux matériaux.
Biologie
En recherche biologique, 5-(Aminométhyl)-1-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidine-2,4-dione est étudié pour son rôle potentiel dans les processus cellulaires. Sa similitude structurelle avec les nucléotides en fait un candidat pour l'étude des interactions ADN et ARN.
Médecine
Médicalement, ce composé est exploré pour ses applications thérapeutiques potentielles. Sa capacité à interagir avec les macromolécules biologiques suggère qu'il pourrait être utilisé dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie
Dans l'industrie, les propriétés uniques du composé le rendent utile dans le développement de produits pharmaceutiques, agrochimiques et chimiques de spécialité. Sa polyvalence permet la création de produits ayant des propriétés spécifiques souhaitées.
Mécanisme d'action
Le mécanisme par lequel 5-(Aminométhyl)-1-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidine-2,4-dione exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs, modulant l'activité de ces protéines et influençant diverses voies biochimiques. Le fragment glucidique peut améliorer sa solubilité et sa pénétration cellulaire, facilitant son activité biologique.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound’s unique properties make it useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for the creation of products with specific desired properties.
Mécanisme D'action
The mechanism by which 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and influencing various biochemical pathways. The sugar moiety may enhance its solubility and cellular uptake, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(Aminométhyl)pyrimidine-2,4-dione : Manque le fragment glucidique, ce qui le rend moins polyvalent dans les applications biologiques.
1-[3,4-Dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidine-2,4-dione :
Unicité
La combinaison du groupe aminométhyle et du fragment glucidique dans 5-(Aminométhyl)-1-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidine-2,4-dione fournit un ensemble unique de propriétés qui améliorent sa réactivité, sa solubilité et son activité biologique. Cela en fait un composé précieux pour la recherche et les applications industrielles, offrant des avantages par rapport aux composés similaires qui manquent de ces caractéristiques structurelles.
Propriétés
Formule moléculaire |
C10H15N3O6 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
5-(aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18) |
Clé InChI |
ZQVNMALZHZYKQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)






![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)
